2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide
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Overview
Description
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide typically involves the reaction of serine β-lactone derivatives with imidazole or 1-(trimethylsilyl)imidazole. This ring-opening reaction is a common method for preparing imidazole derivatives . Another approach involves the conjugate addition of imidazole to didehydroalanine derivatives .
Industrial Production Methods: Industrial production methods for imidazole derivatives often utilize transition metal-catalyzed reactions. For instance, Cu (II)-catalyzed synthesis has been employed to produce various imidazole derivatives, demonstrating high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.
Scientific Research Applications
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. These interactions can modulate various biological processes, leading to their therapeutic effects .
Comparison with Similar Compounds
1,3-diazole: Another imidazole derivative with similar chemical properties.
2-aminothiazole: Contains a thiazole ring and exhibits similar biological activities.
2H-indazole: Features an indazole ring and is used in medicinal chemistry.
Uniqueness: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is unique due to its specific structure, which combines an amino group, an imidazole ring, and a methylpropanamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-amino-3-imidazol-1-yl-2-methylpropanamide |
InChI |
InChI=1S/C7H12N4O/c1-7(9,6(8)12)4-11-3-2-10-5-11/h2-3,5H,4,9H2,1H3,(H2,8,12) |
InChI Key |
XWQXIJXSOOQXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)(C(=O)N)N |
Origin of Product |
United States |
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